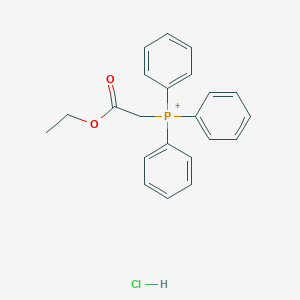

(2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-ethoxy-2-oxoethyl)-triphenylphosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O2P.ClH/c1-2-24-22(23)18-25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-17H,2,18H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJGHVEPNEJKZBF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10884974 | |

| Record name | Phosphonium, (2-ethoxy-2-oxoethyl)triphenyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17577-28-5 | |

| Record name | [(Ethoxycarbonyl)methyl]triphenylphosphonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17577-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonium, (2-ethoxy-2-oxoethyl)triphenyl-, chloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017577285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonium, (2-ethoxy-2-oxoethyl)triphenyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphonium, (2-ethoxy-2-oxoethyl)triphenyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-ethoxy-2-oxoethyl)triphenylphosphonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of (2-ethoxy-2-oxoethyl)triphenylphosphonium chloride, a key reagent in various organic syntheses, most notably the Wittig reaction for the formation of α,β-unsaturated esters. This document details the prevalent synthesis protocol, presents key quantitative data, and illustrates the experimental workflow.

Core Synthesis and Mechanism

The primary and most direct method for the synthesis of this compound is the quaternization of triphenylphosphine. This reaction involves the nucleophilic attack of triphenylphosphine on an alkyl halide, in this case, ethyl chloroacetate. The reaction proceeds via an SN2 mechanism, where the phosphorus atom of triphenylphosphine acts as the nucleophile, displacing the chloride ion from the α-carbon of the ethyl chloroacetate.

The resulting phosphonium salt is a stable, solid compound that can be isolated and purified. This salt is a precursor to the corresponding phosphorus ylide, which is generated by deprotonation with a suitable base and is the reactive species in the Wittig reaction.[1]

Quantitative Data

The following table summarizes the key quantitative data for this compound and its common analogue, the bromide salt.

| Property | This compound | (2-Ethoxy-2-oxoethyl)triphenylphosphonium bromide |

| CAS Number | 17577-28-5[1] | 1530-45-6[2][3][4][5][6] |

| Molecular Formula | C₂₂H₂₂ClO₂P[7] | C₂₂H₂₂BrO₂P[8] |

| Molecular Weight | 384.84 g/mol [1][7] | 429.29 g/mol [8] |

| Melting Point | 120-123 °C (dec.) | 145-150 °C (dec.)[2][4][8] |

| Appearance | White to off-white solid | White crystalline solid[8] |

| Solubility | Soluble in polar organic solvents | Soluble in polar solvents like water[8] |

Experimental Protocol

This protocol is based on established procedures for the synthesis of analogous phosphonium salts and general principles of SN2 reactions involving triphenylphosphine.

Materials:

-

Triphenylphosphine (PPh₃)

-

Ethyl chloroacetate (ClCH₂COOEt)

-

Toluene (or Acetonitrile/Dichloromethane)

-

Diethyl ether

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Buchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve triphenylphosphine (1.0 equivalent) in a suitable solvent such as toluene, acetonitrile, or dichloromethane (approximately 5-10 mL per gram of triphenylphosphine).[8]

-

Addition of Alkyl Halide: To the stirred solution of triphenylphosphine, add ethyl chloroacetate (1.0-1.2 equivalents) dropwise at room temperature.[8]

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 60-80°C depending on the solvent) and maintain stirring.[8] The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically allowed to proceed for 12-48 hours.[8] A nitrogen or inert gas atmosphere can be used to prevent oxidation.[8]

-

Isolation of Product: After the reaction is complete (as indicated by the consumption of starting material), cool the mixture to room temperature. The phosphonium salt will often precipitate out of the solution. If precipitation is slow, the solution can be cooled further in an ice bath.

-

Purification: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold diethyl ether to remove any unreacted starting materials and solvent residues.[8]

-

Drying: Dry the purified this compound under vacuum to yield a white to off-white crystalline solid.

Visualizing the Workflow and Signaling Pathway

Synthesis Workflow Diagram:

Caption: Synthesis workflow diagram.

Wittig Reaction Signaling Pathway:

Caption: Wittig reaction pathway.

References

- 1. Buy this compound | 17577-28-5 [smolecule.com]

- 2. (2-Ethoxy-2-oxoethyl)triphenylphosphonium bromide | China | Manufacturer | Henan Fengda Chemical Co., Ltd [m.chemicalbook.com]

- 3. CAS 1530-45-6: Phosphonium, (2-ethoxy-2-oxoethyl)triphenyl… [cymitquimica.com]

- 4. CAS#:1530-45-6 | (2-Ethoxy-2-oxoethyl)triphenylphosphonium bromide | Chemsrc [chemsrc.com]

- 5. (Ethoxycarbonylmethyl)triphenylphosphonium bromide | C22H22BrO2P | CID 73731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1530-45-6 | MFCD00011835 | (2-Ethoxy-2-oxoethyl)triphenylphosphonium bromide [aaronchem.com]

- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 8. (Ethoxycarbonylmethyl)triphenylphosphonium bromide | 1530-45-6 | Benchchem [benchchem.com]

A Comprehensive Technical Guide to (2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of (2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride, a crucial reagent in modern organic synthesis. The document details its chemical and physical properties, safety information, and its primary application as a stabilized ylide precursor in the Wittig reaction for the stereoselective synthesis of E-alkenes. Detailed experimental protocols for both the synthesis of the phosphonium salt and its subsequent use in olefination reactions are provided, alongside a mechanistic exploration of the Wittig reaction pathway. This guide is intended to be a comprehensive resource for researchers and professionals in the fields of chemistry and drug development, facilitating the effective and safe utilization of this versatile compound.

Chemical and Physical Properties

This compound is a quaternary phosphonium salt that serves as a precursor to a stabilized phosphorus ylide. Its properties are summarized in the table below.

| Property | Value |

| CAS Number | 17577-28-5 |

| Molecular Formula | C₂₂H₂₂ClO₂P |

| Molecular Weight | 384.84 g/mol |

| IUPAC Name | (2-Ethoxy-2-oxoethyl)triphenylphosphanium chloride |

| Synonyms | (Ethoxycarbonylmethyl)triphenylphosphonium chloride |

| Appearance | White to off-white crystalline powder |

| Melting Point | 120-123 °C (decomposes)[1] |

| Solubility | Soluble in chlorinated solvents (e.g., dichloromethane, chloroform) and polar aprotic solvents (e.g., dimethylformamide). |

| Storage Temperature | 2-8°C[1] |

Safety Information

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

| Hazard Statement | Precautionary Statement |

| H315: Causes skin irritation[1] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray[1] |

| H319: Causes serious eye irritation[1] | P280: Wear protective gloves/protective clothing/eye protection/face protection |

| H335: May cause respiratory irritation[1] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1] |

Personal Protective Equipment (PPE): It is recommended to use a dust mask (type N95 or equivalent), eye shields, and chemical-resistant gloves when handling this compound.[1]

Synthesis of this compound

The most common method for the synthesis of this compound is the reaction of triphenylphosphine with an ethyl haloacetate.[2]

Experimental Protocol: Synthesis from Triphenylphosphine and Ethyl Chloroacetate

Materials:

-

Triphenylphosphine (1.0 equivalent)

-

Ethyl chloroacetate (1.0-1.2 equivalents)

-

Anhydrous toluene or dichloromethane

-

Diethyl ether (for washing)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylphosphine in anhydrous toluene.

-

Add ethyl chloroacetate to the solution.

-

Stir the reaction mixture at room temperature or gently heat to reflux for 12-24 hours. The progress of the reaction can be monitored by the precipitation of the phosphonium salt.

-

After the reaction is complete, cool the mixture to room temperature.

-

Collect the precipitated white solid by vacuum filtration.

-

Wash the solid with cold diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to yield this compound.

The Wittig Reaction: A Key Application

This compound is primarily used as a precursor for a stabilized Wittig reagent. The ester group stabilizes the adjacent carbanion of the ylide through resonance, leading to a less reactive but more stable ylide compared to non-stabilized counterparts.[3][4] This stability influences the stereochemical outcome of the Wittig reaction, favoring the formation of the thermodynamically more stable (E)-alkene.[3][5]

Mechanism of the Wittig Reaction with a Stabilized Ylide

The Wittig reaction proceeds through a series of steps involving the formation of a phosphorus ylide, its reaction with a carbonyl compound, and the subsequent elimination of triphenylphosphine oxide to form an alkene. The driving force for the reaction is the formation of the very strong phosphorus-oxygen double bond in triphenylphosphine oxide.[6]

References

- 1. (乙氧基羰基甲基)三苯基氯化膦 technical, ≥90% (AT) | Sigma-Aldrich [sigmaaldrich.com]

- 2. Buy this compound | 17577-28-5 [smolecule.com]

- 3. adichemistry.com [adichemistry.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]

An In-depth Technical Guide to the Mechanism of Ylide Formation from (2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and key quantitative data associated with the formation of the stabilized phosphorus ylide, ethyl (triphenylphosphoranylidene)acetate, from its precursor (2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride. This ylide is a critical reagent in organic synthesis, particularly in the Wittig reaction for the stereoselective formation of α,β-unsaturated esters, which are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules. This document outlines the fundamental principles of the ylide formation, detailed experimental procedures, and spectroscopic data for the characterization of the starting material and the product.

Introduction

The Wittig reaction, a cornerstone of modern organic synthesis, relies on the nucleophilic addition of a phosphorus ylide to an aldehyde or ketone, leading to the formation of an alkene and triphenylphosphine oxide. The reactivity and stereoselectivity of the Wittig reaction are highly dependent on the structure of the ylide. Ylides are neutral, dipolar molecules with adjacent positive and negative charges. Stabilized ylides, such as the one derived from this compound, contain an electron-withdrawing group that delocalizes the negative charge on the carbanion, rendering them less reactive but more stable than their non-stabilized counterparts. This stability allows for greater control over the reaction and often favors the formation of the (E)-alkene.

The formation of the ylide from the corresponding phosphonium salt is a critical first step in the Wittig reaction sequence. This guide will focus on the mechanism of this acid-base reaction, providing the necessary details for its successful implementation in a laboratory setting.

Mechanism of Ylide Formation

The formation of ethyl (triphenylphosphoranylidene)acetate from this compound is a two-step process, beginning with the synthesis of the phosphonium salt, followed by its deprotonation to yield the ylide.

Step 1: Synthesis of this compound (The Phosphonium Salt)

The synthesis of the phosphonium salt is typically achieved via a bimolecular nucleophilic substitution (SN2) reaction between triphenylphosphine and an ethyl haloacetate. In this case, ethyl chloroacetate is the preferred starting material. The lone pair of electrons on the phosphorus atom of triphenylphosphine acts as a nucleophile, attacking the electrophilic carbon of the ethyl chloroacetate and displacing the chloride ion.[1]

Caption: SN2 reaction for phosphonium salt formation.

Step 2: Deprotonation to Form the Ylide

The key step in ylide formation is the deprotonation of the phosphonium salt at the carbon atom adjacent to the phosphorus. The electron-withdrawing phosphonium group (Ph₃P⁺) significantly increases the acidity of the α-protons.[1] In the case of this compound, the acidity is further enhanced by the adjacent ethoxycarbonyl group, which can stabilize the resulting carbanion through resonance.

This increased acidity allows for the use of relatively mild bases for deprotonation. While non-stabilized ylides require strong bases like n-butyllithium, the formation of this stabilized ylide can be achieved with bases such as sodium hydroxide or potassium hydroxide.[2]

The resulting ylide, ethyl (triphenylphosphoranylidene)acetate, is a resonance-stabilized species. The negative charge is delocalized between the α-carbon and the carbonyl oxygen, which contributes to its stability. This resonance can be represented by two major contributing structures: the ylide form, which emphasizes the carbanionic character, and the ylene (or phosphorane) form, which depicts a double bond between carbon and phosphorus.[1][3]

Caption: Deprotonation and resonance stabilization of the ylide.

Quantitative Data

The efficiency of ylide formation is influenced by factors such as the choice of base, solvent, and reaction temperature. Below is a summary of relevant quantitative data.

| Parameter | Value | Notes |

| pKa of (2-Ethoxy-2-oxoethyl)triphenylphosphonium salt | Estimated to be in the range of 8-10 | The presence of the α-ester group significantly increases the acidity compared to simple alkylphosphonium salts (pKa ~22-35).[4][5] This allows for the use of weaker bases. |

| Typical Yields | 92% | Reported for the synthesis of the analogous ylide from the phosphonium bromide using 2 M potassium hydroxide. Yields are generally high due to the stability of the product. |

Experimental Protocols

The following are representative experimental protocols for the synthesis of the phosphonium salt and its subsequent conversion to the ylide.

Synthesis of (2-Ethoxy-2-oxoethyl)triphenylphosphonium bromide (as a representative protocol)

This protocol for the bromide analog is readily adaptable for the chloride salt by substituting ethyl bromoacetate with ethyl chloroacetate.

-

Reaction Setup: A 1-L round-bottom flask equipped with a magnetic stir bar is charged with triphenylphosphine (39.4 g, 150 mmol) and toluene (200 mL).

-

Addition of Alkyl Halide: The mixture is stirred until a homogeneous solution is achieved. Ethyl bromoacetate (16.6 mL, 150 mmol) is then added via syringe.

-

Reaction: The reaction mixture is stirred at room temperature for 24 hours, during which time a white precipitate of the phosphonium salt forms.

-

Isolation: The precipitate is collected by vacuum filtration, washed with diethyl ether, and dried under vacuum to yield the phosphonium salt.

Formation of Ethyl (triphenylphosphoranylidene)acetate (Ylide)

-

Dissolution of Phosphonium Salt: The dried (2-Ethoxy-2-oxoethyl)triphenylphosphonium salt is dissolved in a suitable solvent such as dichloromethane or a biphasic system of water and an organic solvent.

-

Basification: While stirring vigorously, an aqueous solution of a base (e.g., 2 M potassium hydroxide or sodium hydroxide) is added dropwise. The addition is continued until a persistent color change is observed (if an indicator is used) or until the pH of the aqueous layer is basic.

-

Extraction: The aqueous layer is separated and extracted multiple times with dichloromethane.

-

Work-up: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Isolation: The resulting crude product can be further purified by recrystallization (e.g., from diethyl ether) to yield the pure ylide as an off-white solid.

Caption: Experimental workflow for ylide synthesis.

Spectroscopic Characterization

Spectroscopic data is essential for confirming the identity and purity of both the starting phosphonium salt and the final ylide product.

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |

| (Ethoxycarbonylmethyl)triphenylphosphonium bromide (analog) | ~7.8-7.6 (m, 15H, Ar-H), ~5.5 (d, 2H, P-CH₂), ~4.1 (q, 2H, O-CH₂), ~1.2 (t, 3H, CH₃) | ~166 (C=O), ~135-128 (Ar-C), ~62 (O-CH₂), ~30 (d, P-CH₂), ~14 (CH₃) | ~1720 (C=O stretch), ~1440 (P-Ph stretch) |

| Ethyl (triphenylphosphoranylidene)acetate | ~7.6-7.4 (m, 15H, Ar-H), ~3.8 (q, 2H, O-CH₂), ~2.8 (d, 1H, P=CH), ~0.8 (t, 3H, CH₃) | ~170 (C=O), ~133-128 (Ar-C), ~58 (O-CH₂), ~28 (d, P=C), ~14 (CH₃) | ~1615 (C=O stretch, lowered due to resonance), ~1435 (P-Ph stretch) |

(Note: Specific chemical shifts and coupling constants for the chloride salt may vary slightly from the bromide analog. The data for the ylide is consistent with a resonance-stabilized structure.)

Conclusion

The formation of ethyl (triphenylphosphoranylidene)acetate from this compound is a fundamental and highly efficient process in organic synthesis. The inherent stability of the resulting ylide, conferred by the electron-withdrawing ethoxycarbonyl group, allows for convenient preparation and handling. A thorough understanding of the underlying mechanism, coupled with robust experimental protocols and characterization data, is paramount for the successful application of this versatile reagent in the synthesis of complex molecules, particularly within the pharmaceutical and drug development industries. This guide provides the necessary foundational knowledge for researchers and scientists to effectively utilize this important synthetic transformation.

References

Spectroscopic and Synthetic Profile of (2-Ethoxy-2-oxoethyl)triphenylphosphonium Halides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and synthetic applications of (2-Ethoxy-2-oxoethyl)triphenylphosphonium halides. Due to the limited availability of specific data for the chloride salt, this document primarily focuses on the well-characterized bromide analogue, a widely used reagent in organic synthesis. The methodologies and spectroscopic data presented herein are crucial for the characterization and application of this class of compounds in research and development.

Spectroscopic Data

The structural integrity and purity of (2-Ethoxy-2-oxoethyl)triphenylphosphonium bromide are typically confirmed using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The key quantitative data from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The following tables outline the characteristic chemical shifts (δ) for the proton (¹H) and carbon-13 (¹³C) nuclei.

Table 1: ¹H NMR Spectroscopic Data for (2-Ethoxy-2-oxoethyl)triphenylphosphonium bromide

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

| 1.30 | Triplet | 3H | -OCH₂CH ₃ | 7.1 |

| 3.82 | Quartet | 2H | -OCH ₂CH₃ | 153.2 |

| 7.6 - 7.9 | Multiplet | 15H | Ar -H | - |

Note: Data corresponds to the bromide salt.[1]

Table 2: ¹³C NMR Spectroscopic Data for (2-Ethoxy-2-oxoethyl)triphenylphosphonium bromide

| Chemical Shift (δ) ppm | Assignment |

| ~20 | P ⁺–C |

| ~170 | C =O |

Note: Data corresponds to the bromide salt. The phosphorus-bound carbon signal is split due to coupling with the phosphorus nucleus.[1]

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 3: IR Spectroscopic Data for (2-Ethoxy-2-oxoethyl)triphenylphosphonium bromide

| Wavenumber (cm⁻¹) | Assignment |

| ~1730 | C=O (Ester) stretch |

| ~1630 | P⁺–C vibration |

Note: Data corresponds to the bromide salt.[1]

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and analysis of (2-Ethoxy-2-oxoethyl)triphenylphosphonium halides.

Synthesis of (2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride

A common method for the synthesis of this phosphonium salt is the alkylation of triphenylphosphine.[2]

Procedure:

-

Triphenylphosphine is reacted with ethyl chloroacetate.

-

The reaction is typically carried out under basic conditions to facilitate the formation of the phosphonium salt.[2]

NMR Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of the solid phosphonium salt is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

The sample is gently agitated to ensure complete dissolution.

Data Acquisition:

-

The NMR tube is placed in the spectrometer.

-

For ¹H NMR, standard acquisition parameters are typically used.

-

For ¹³C NMR, a greater number of scans may be required to achieve an adequate signal-to-noise ratio, especially for the quaternary carbonyl carbon.

IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

-

A small amount of the solid phosphonium salt (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

-

The KBr pellet is placed in the sample holder of the IR spectrometer.

-

The spectrum is recorded over the desired range (typically 4000-400 cm⁻¹).

Logical Relationships and Signaling Pathways

This compound is a key reagent in the Wittig reaction, a fundamental transformation in organic chemistry for the synthesis of alkenes from aldehydes and ketones.

Caption: The Wittig reaction mechanism.

The reaction is initiated by the deprotonation of the phosphonium salt with a strong base to form a phosphonium ylide. This ylide then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone to form a betaine intermediate. Subsequent ring closure yields a transient four-membered oxaphosphetane ring, which then undergoes fragmentation to afford the desired alkene and triphenylphosphine oxide as a byproduct.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Stabilized Phosphonium Ylides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stabilized phosphonium ylides are pivotal reagents in synthetic organic chemistry, most notably for their role in the Wittig reaction to form alkenes with a high degree of stereoselectivity. Their enhanced stability, a result of electron-withdrawing groups that delocalize the negative charge on the ylidic carbon, allows for their isolation, storage, and handling with much greater ease than their non-stabilized counterparts. This guide provides a comprehensive overview of the physical and chemical properties of these versatile compounds. It includes a detailed examination of their structure and bonding, spectroscopic signatures, and reactivity. Furthermore, this document furnishes detailed experimental protocols for the synthesis of a representative stabilized ylide and its subsequent application in the Wittig reaction, complete with methodologies for purification and characterization. All quantitative data are summarized in accessible tables, and key mechanistic pathways are illustrated with diagrams to facilitate a deeper understanding of these important chemical entities.

Introduction

Phosphonium ylides are neutral, dipolar compounds containing a negatively charged carbon atom (carbanion) bonded to a positively charged phosphorus atom. They are most famously known as Wittig reagents.[1] The stability of these ylides is significantly influenced by the substituents attached to the carbanion.[2] When an electron-withdrawing group (e.g., ester, ketone, nitrile) is present, the negative charge is delocalized through resonance, leading to a "stabilized ylide."[2][3] This stabilization renders the ylide less reactive than non-stabilized ylides (which typically bear alkyl or aryl groups) and allows for their isolation and storage as crystalline solids.[4]

The reduced reactivity of stabilized ylides has profound implications for their chemical behavior, particularly in the Wittig reaction, where they predominantly yield (E)-alkenes.[3] This guide will delve into the fundamental properties of these indispensable synthetic tools.

Physical and Chemical Properties

The physical and chemical characteristics of stabilized phosphonium ylides are a direct consequence of their unique electronic structure.

Structure and Stability

The defining feature of a stabilized phosphonium ylide is the delocalization of the negative charge from the α-carbon to the electron-withdrawing group. This is best represented by the resonance structures shown below for ethyl (triphenylphosphoranylidene)acetate, a commonly used stabilized ylide.

The resonance delocalization reduces the nucleophilicity of the carbanion compared to non-stabilized ylides, contributing to their lower reactivity and enhanced thermal stability.[3] Stabilized ylides are often crystalline solids with well-defined melting points and can be stored for extended periods without significant decomposition.[5]

Acidity

The protons on the carbon atom adjacent to the positively charged phosphorus in the parent phosphonium salt are acidic. For phosphonium salts that form stabilized ylides, the acidity of these α-protons is considerably increased due to the presence of the electron-withdrawing group.[6] This allows for the use of weaker bases, such as alkoxides or even sodium hydroxide, for their deprotonation to form the ylide, in contrast to the strong bases like n-butyllithium required for non-stabilized ylides.[7]

Table 1: Physicochemical Properties of Ethyl (triphenylphosphoranylidene)acetate

| Property | Value | Reference(s) |

| Molecular Formula | C₂₂H₂₁O₂P | [8] |

| Molecular Weight | 348.37 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [9] |

| Melting Point | 128-130 °C | [5] |

| Solubility | Soluble in chloroform, THF; sparingly soluble in water and alcohols | [8][9] |

| pKa of conjugate acid | ~9.2 (in DMSO) | [6] |

Spectroscopic Properties

The structural features of stabilized phosphonium ylides are reflected in their spectroscopic data.

Table 2: Spectroscopic Data for Ethyl (triphenylphosphoranylidene)acetate

| Spectroscopic Technique | Characteristic Peaks/Signals | Reference(s) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.65-7.45 (m, 15H, Ar-H), 3.95 (q, J=7.1 Hz, 2H, OCH₂CH₃), 2.9 (s, 1H, P=CH), 1.15 (t, J=7.1 Hz, 3H, OCH₂CH₃) | [10][11] |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 169.5 (C=O), 133.5 (d, J=9.9 Hz, o-C of Ph), 131.8 (d, J=2.5 Hz, p-C of Ph), 128.7 (d, J=12.4 Hz, m-C of Ph), 126.5 (d, J=91.5 Hz, ipso-C of Ph), 58.5 (OCH₂), 28.5 (d, J=127 Hz, P=C), 14.8 (CH₃) | [11] |

| ³¹P NMR (CDCl₃) | δ +17.3 | [12] |

| IR (KBr) | ν 1616 cm⁻¹ (C=O) |

Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.

X-ray Crystallography

Single-crystal X-ray diffraction studies provide precise information on the molecular geometry of stabilized phosphonium ylides.

Table 3: Selected Bond Lengths for a Representative Stabilized Phosphonium Ylide

| Bond | Bond Length (Å) |

| P=C | 1.71 |

| C-C(O) | 1.41 |

| C=O | 1.25 |

| P-C(phenyl) | 1.81 (average) |

Data is for a representative oxo-stabilized phosphonium ylide and may vary slightly for other stabilized ylides.

Chemical Reactivity: The Wittig Reaction

The hallmark reaction of phosphonium ylides is the Wittig reaction, which converts aldehydes and ketones into alkenes. Stabilized ylides react with aldehydes to give predominantly (E)-alkenes.[13] The reaction proceeds via a [2+2] cycloaddition mechanism to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for this reaction.[14]

Experimental Protocols

Synthesis of a Stabilized Ylide: Ethyl (triphenylphosphoranylidene)acetate

This protocol describes the synthesis of a common stabilized ylide from triphenylphosphine and ethyl bromoacetate.[7]

Materials:

-

Triphenylphosphine

-

Ethyl bromoacetate

-

Toluene

-

Potassium hydroxide (2 M aqueous solution)

-

Dichloromethane

-

Brine

-

Sodium sulfate (anhydrous)

-

Diethyl ether

Procedure:

-

In a 1-L round-bottom flask equipped with a magnetic stir bar, dissolve triphenylphosphine (39.4 g, 150 mmol) in toluene (200 mL).

-

Add ethyl bromoacetate (16.6 mL, 150 mmol) via syringe and stir the mixture at room temperature for 24 hours. A white precipitate of the phosphonium salt will form.

-

Collect the phosphonium salt by vacuum filtration and wash it with diethyl ether.

-

Dissolve the phosphonium salt in dichloromethane.

-

While stirring vigorously, add 2 M aqueous potassium hydroxide dropwise until a pink color persists (phenolphthalein indicator can be used).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 200 mL).

-

Combine the organic extracts, wash with brine (400 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield an off-white solid.

-

The crude product can be recrystallized from ethyl acetate/hexanes to afford pure ethyl (triphenylphosphoranylidene)acetate.

Wittig Reaction with a Stabilized Ylide: Synthesis of Ethyl trans-Cinnamate

This solvent-free protocol details the reaction between benzaldehyde and (carbethoxymethylene)triphenylphosphorane.[3][13]

Materials:

-

(Carbethoxymethylene)triphenylphosphorane

-

Benzaldehyde

-

Hexanes

-

Methanol (for recrystallization)

Procedure:

-

In a 3-mL conical vial, weigh 201 mg (0.57 mmol) of (carbethoxymethylene)triphenylphosphorane.

-

Add 50.8 µL (0.5 mmol) of benzaldehyde and a magnetic spin vane.

-

Stir the mixture at room temperature for 15 minutes.

-

Add 3 mL of hexanes and continue stirring for a few minutes to precipitate the triphenylphosphine oxide byproduct.

-

Using a filtering pipette, transfer the hexane solution containing the product to a clean, pre-weighed vial, leaving the solid triphenylphosphine oxide behind.

-

Wash the solid residue with another 3 mL of hexanes and combine the hexane solutions.

-

Evaporate the solvent to obtain the crude product as a yellowish oil.

-

Recrystallize the crude product from hot methanol to obtain pure ethyl trans-cinnamate as a white solid.

Purification and Characterization

Purification

-

Stabilized Ylides: As they are often crystalline solids, recrystallization is a common and effective method for their purification.[7] A solvent system such as ethyl acetate/hexanes is typically employed.

-

Wittig Reaction Products: The primary byproduct of the Wittig reaction is triphenylphosphine oxide. This can often be removed by precipitation from a non-polar solvent like hexanes or by column chromatography on silica gel.[3][13] Recrystallization of the final alkene product is also a common purification technique.[3]

Characterization

Standard analytical techniques are used to confirm the identity and purity of stabilized phosphonium ylides and their reaction products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are invaluable for structural elucidation. The characteristic downfield shift of the phosphorus atom in ³¹P NMR and the coupling between phosphorus and adjacent carbons and protons in ¹³C and ¹H NMR, respectively, are diagnostic.

-

Infrared (IR) Spectroscopy: The carbonyl stretch of the electron-withdrawing group in the ylide is a prominent feature in the IR spectrum.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.

-

Melting Point: A sharp melting point range is indicative of a pure crystalline compound.

Conclusion

Stabilized phosphonium ylides are a class of robust and versatile reagents that have become indispensable in modern organic synthesis. Their unique balance of stability and reactivity allows for the controlled formation of carbon-carbon double bonds, a fundamental transformation in the construction of complex molecules. A thorough understanding of their physical and chemical properties, as detailed in this guide, is essential for their effective application in research and development, particularly within the pharmaceutical industry where the stereoselective synthesis of alkenes is a frequent challenge. The provided experimental protocols offer a practical foundation for the synthesis and utilization of these important chemical tools.

References

- 1. Ethyl (triphenylphosphoranylidene)acetate CAS#: 1099-45-2 [m.chemicalbook.com]

- 2. webassign.net [webassign.net]

- 3. www1.udel.edu [www1.udel.edu]

- 4. reddit.com [reddit.com]

- 5. (Carbethoxymethylene)triphenylphosphorane 95 1099-45-2 [sigmaaldrich.com]

- 6. rsc.org [rsc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. lookchem.com [lookchem.com]

- 9. Ethyl (triphenylphosphanylidene)acetate - Enamine [enamine.net]

- 10. scribd.com [scribd.com]

- 11. rsc.org [rsc.org]

- 12. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 13. webassign.net [webassign.net]

- 14. Crystal and molecular structure of triphenylphosphine oxide - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

Stability and Storage of (2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride, a key reagent in organic synthesis, particularly as a precursor to stabilized ylides for the Wittig reaction, requires careful handling and storage to maintain its integrity and ensure reproducible experimental outcomes. This technical guide provides a comprehensive overview of the stability profile and optimal storage conditions for this compound, based on available data.

Core Stability Profile

This compound is generally stable under standard ambient conditions. However, its utility can be compromised by several factors, primarily moisture and elevated temperatures. The compound is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] This absorbed water can lead to hydrolysis, a primary degradation pathway.

Quantitative Stability and Storage Parameters

The following table summarizes the key stability and storage information for this compound based on publicly available safety data sheets and chemical supplier information.

| Parameter | Value/Recommendation | Source(s) |

| Chemical Stability | Stable under recommended storage conditions. | [2] |

| Hygroscopicity | Hygroscopic.[2] | [1][2] |

| Recommended Storage Temperature | Keep refrigerated; 2-8°C is commonly recommended. | |

| Storage Atmosphere | Store under an inert atmosphere (e.g., nitrogen). | [3] |

| Moisture Protection | Keep container tightly closed in a dry and well-ventilated place. | [2][3] |

| Light Sensitivity | Protect from light. | [4] |

| Incompatible Materials | Strong oxidizing agents. | [3] |

| Hazardous Polymerization | Does not occur. | [2] |

| Thermal Decomposition (analogue) | The bromide analogue decomposes at 145-150 °C. | [4] |

Degradation Pathways and Influencing Factors

The stability of this compound is primarily influenced by environmental factors that can initiate its degradation, primarily through hydrolysis.

Caption: Degradation pathways of this compound.

Experimental Protocols for Stability Assessment

While specific stability studies on this compound are not widely published, the following are generalized experimental protocols that can be employed to quantitatively assess its stability. These protocols are based on standard methodologies for chemical stability testing.[4][5]

Thermal Stability Analysis by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

This protocol outlines the determination of the thermal decomposition profile of the compound.

Objective: To determine the onset of thermal decomposition and identify thermal transitions such as melting and decomposition.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA pan (typically aluminum or platinum).

-

TGA Analysis:

-

Place the sample pan and a reference pan in the TGA instrument.

-

Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a controlled heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen flow of 50 mL/min).

-

Record the mass loss as a function of temperature. The onset of significant mass loss indicates the beginning of decomposition.

-

-

DSC Analysis:

-

Accurately weigh 5-10 mg of the sample into a DSC pan and seal it.

-

Place the sample pan and a reference pan in the DSC instrument.

-

Heat the sample at a controlled rate (e.g., 10°C/min) over a temperature range that includes its melting and decomposition points.

-

Record the heat flow to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events.

-

Data Presentation: The results should be presented as a table summarizing the onset of decomposition temperature from TGA and the peak temperatures of any thermal events from DSC.

Hygroscopicity Assessment by Gravimetric Sorption Analysis (GSA)

This protocol determines the extent and rate of moisture absorption.

Objective: To quantify the hygroscopic nature of the compound at a specific relative humidity (RH) and temperature.

Methodology:

-

Sample Preparation: Place a known mass of the dried compound (pre-dried under vacuum or in a desiccator) in a GSA instrument.

-

Analysis:

-

Equilibrate the sample at a low RH (e.g., <1% RH) until a stable weight is achieved.

-

Increase the RH to a set point (e.g., 80% RH) while maintaining a constant temperature (e.g., 25°C).

-

Monitor the change in mass over time until a new equilibrium is reached.

-

-

Data Calculation: Calculate the percentage of water absorbed based on the initial dry weight of the sample.

Data Presentation: Present the data in a table showing the percentage of moisture uptake at the specified RH and temperature.

Hydrolysis Study

This protocol monitors the degradation of the compound in an aqueous environment.

Objective: To determine the rate of hydrolysis under controlled conditions.

Methodology:

-

Solution Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).

-

Reaction Setup:

-

In a series of vials, add a buffer solution of a specific pH.

-

Spike the vials with the stock solution to a final known concentration.

-

Incubate the vials at a constant temperature (e.g., 25°C or 40°C).

-

-

Time-Point Analysis:

-

At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), quench the reaction in one of the vials (e.g., by dilution with a mobile phase).

-

Analyze the sample using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

-

Data Analysis:

-

Quantify the decrease in the concentration of the parent compound and the increase in the concentration of degradation products (e.g., triphenylphosphine oxide) over time.

-

Determine the rate of hydrolysis (e.g., by plotting the natural logarithm of the concentration versus time to determine the first-order rate constant).

-

Data Presentation: The kinetic data, including the rate constant of hydrolysis at the specified pH and temperature, should be summarized in a table.

Summary and Recommendations

This compound is a valuable but sensitive reagent. Its stability is critically dependent on protection from moisture and elevated temperatures. For long-term storage and to ensure the integrity of the reagent for synthetic applications, it is imperative to store the compound in a tightly sealed container, under an inert atmosphere, and at refrigerated temperatures (2-8°C). Researchers should be aware of its hygroscopic nature and take appropriate precautions during handling to avoid exposure to atmospheric moisture. For critical applications, performing stability assessments using the outlined protocols can provide valuable quantitative data to ensure the quality and reliability of the reagent.

References

An In-depth Technical Guide to the Solubility of (2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride is a quaternary phosphonium salt frequently utilized as a precursor to a stabilized ylide in the Wittig reaction for the synthesis of α,β-unsaturated esters. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on qualitative solubility information for the broader class of phosphonium salts, offers a detailed experimental protocol for precise solubility determination, and presents logical workflows for its synthesis and solubility assessment.

General Solubility Profile of Phosphonium Salts

Quaternary phosphonium salts, such as this compound, are ionic compounds. Their solubility is largely dictated by the polarity of the solvent and its ability to solvate the phosphonium cation and the chloride anion. Generally, these salts exhibit good solubility in polar organic solvents.[1]

Sterically hindered phosphonium salts have been noted to be soluble in solvents like chloroform, dichloromethane, acetone, ethanol, and methanol. Conversely, they are typically insoluble in nonpolar solvents such as diethyl ether and petroleum ether.[2][3] The bromide analogue of the title compound, (2-Ethoxy-2-oxoethyl)triphenylphosphonium bromide, is known to be soluble in water.[4] The solubility of phosphonium salts can also be tailored by modifying the groups attached to the phosphorus atom; for instance, the introduction of carboxy or hydroxy groups can enhance water solubility.[5]

Synthesis of this compound

The synthesis of this phosphonium salt is a key precursor to its use in the Wittig reaction. The general preparation involves the quaternization of triphenylphosphine with an appropriate alkyl halide.[6][7][8]

Caption: Synthesis of the phosphonium salt via S(_N)2 reaction.

Qualitative Solubility Data

| Solvent Class | Common Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Soluble | High polarity and hydrogen bonding capacity effectively solvate the phosphonium cation and chloride anion. |

| Polar Aprotic | Acetone, Acetonitrile, DMF, DMSO | Soluble | High dielectric constants and dipole moments facilitate the dissolution of ionic salts. |

| Halogenated | Dichloromethane, Chloroform | Soluble | Sufficiently polar to dissolve many phosphonium salts. |

| Ethers | Diethyl Ether, THF | Sparingly Soluble to Insoluble | Lower polarity compared to other polar solvents, leading to poor solvation of the ionic compound. |

| Hydrocarbons | Hexane, Toluene | Insoluble | Nonpolar nature results in very weak interactions with the ionic salt. |

Note: This table provides expected solubilities. Experimental verification is crucial for specific applications.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a given organic solvent.[9][10][11]

Objective: To determine the concentration (e.g., in g/100 mL or mol/L) of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Vials or test tubes with secure caps

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of the phosphonium salt to a known volume of the solvent in a vial. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[11]

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the controlled temperature for a short period to let the excess solid settle.

-

Carefully draw a known volume of the supernatant into a syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed container or a volumetric flask to remove any undissolved solid particles. This step must be performed quickly to avoid temperature fluctuations that could alter the solubility.

-

-

Quantification:

-

Gravimetric Method: Evaporate the solvent from the pre-weighed container and weigh the remaining solid residue. The solubility can then be calculated.

-

Spectroscopic/Chromatographic Method: If the compound has a chromophore, dilute the filtered solution to a known volume and measure its absorbance using a UV-Vis spectrophotometer. Calculate the concentration using a pre-established calibration curve. Alternatively, an HPLC method can be developed for quantification.

-

-

Data Analysis:

-

Calculate the solubility as the mass of solute per volume or mass of solvent (e.g., g/100 mL, mg/mL).

-

Repeat the experiment at least three times to ensure reproducibility and report the average solubility with the standard deviation.

-

Caption: Experimental workflow for determining solubility.

Conclusion

While quantitative solubility data for this compound remains to be extensively published, a strong qualitative understanding can be derived from the general principles governing phosphonium salts. It is expected to be soluble in polar organic solvents and poorly soluble in nonpolar solvents. For applications requiring precise concentration knowledge, the detailed experimental protocol provided in this guide will enable researchers and drug development professionals to generate reliable and accurate solubility data tailored to their specific solvent systems and conditions.

References

- 1. Phosphonium - Wikipedia [en.wikipedia.org]

- 2. Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of new water-soluble phosphonium salts and their Wittig reactions in water - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) DOI:10.1039/A909495D [pubs.rsc.org]

- 5. Synthesis of new water-soluble phosphonium salts and their Wittig reactions in water - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. Wittig reagents - Wikipedia [en.wikipedia.org]

- 7. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 8. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

The Wittig Reaction with Stabilized Ylides: A Core Mechanism and Application Guide for Researchers

An in-depth technical guide for researchers, scientists, and drug development professionals on the core principles, mechanism, and practical application of the Wittig reaction with stabilized ylides, emphasizing stereochemical control and providing detailed experimental insights.

The Wittig reaction stands as a cornerstone in synthetic organic chemistry, offering a powerful and versatile method for the stereoselective synthesis of alkenes from carbonyl compounds. This guide delves into the nuances of the Wittig reaction mechanism when employing stabilized ylides, providing a comprehensive resource for professionals in research and drug development. Through a detailed exploration of the reaction pathway, quantitative data analysis, and practical experimental protocols, this document aims to equip scientists with the knowledge to effectively utilize this reaction in their synthetic endeavors.

Core Mechanism: Thermodynamic Control and E-Selectivity

The stereochemical outcome of the Wittig reaction is largely dictated by the nature of the phosphorus ylide employed. Stabilized ylides, which feature an electron-withdrawing group (e.g., ester, ketone, nitrile) on the carbanionic center, exhibit a distinct mechanistic pathway compared to their non-stabilized counterparts. This difference is fundamental to the high (E)-alkene selectivity typically observed with these reagents.[1][2]

The currently accepted mechanism for the Wittig reaction with stabilized ylides proceeds through a reversible initial step.[3][4] The ylide undergoes a [2+2] cycloaddition with the aldehyde or ketone to form a four-membered ring intermediate known as an oxaphosphetane.[5] Due to the reduced nucleophilicity and increased stability of the ylide, this initial cycloaddition is reversible, allowing for equilibration between the two possible diastereomeric oxaphosphetanes: the syn and the anti intermediates.

The anti-oxaphosphetane, which leads to the (E)-alkene, is thermodynamically more stable due to reduced steric interactions between the substituents on the phosphorus and carbonyl-derived fragments.[6] Because the initial cycloaddition is reversible, the reaction equilibrium favors the formation of the more stable anti-oxaphosphetane. Subsequent, irreversible decomposition of the oxaphosphetane via a syn-elimination yields the (E)-alkene and triphenylphosphine oxide. This thermodynamic control is the key determinant of the high E-selectivity observed in Wittig reactions with stabilized ylides.[3]

Computational studies have further elucidated the factors governing this selectivity, highlighting the importance of dipole-dipole interactions in the transition state leading to the oxaphosphetane.[7][8] For stabilized ylides, the alignment of dipoles in the transition state leading to the anti-oxaphosphetane is more favorable, further contributing to the preference for the (E)-alkene.

Quantitative Data on the Wittig Reaction with Stabilized Ylides

The following table summarizes the outcomes of the Wittig reaction with various stabilized ylides and aldehydes, highlighting the generally high yields and excellent E-selectivity.

| Ylide | Aldehyde | Solvent | Temp. (°C) | Yield (%) | E:Z Ratio | Reference |

| Ph₃P=CHCO₂Et | Benzaldehyde | CH₂Cl₂ | RT | 95 | >98:2 | [9] |

| Ph₃P=CHCO₂Et | 4-Nitrobenzaldehyde | CH₂Cl₂ | RT | 98 | >98:2 | [9] |

| Ph₃P=CHCO₂Et | 4-Methoxybenzaldehyde | CH₂Cl₂ | RT | 92 | >98:2 | [9] |

| Ph₃P=CHCO₂Et | 2-Thiophenecarboxaldehyde | CH₂Cl₂ | RT | 91 | >98:2 | [9] |

| Ph₃P=CHCO₂Me | Benzaldehyde | Acetonitrile | 80 | 81 | >19:1 | [10] |

| Ph₃P=CHCOPh | Benzaldehyde | Acetonitrile | RT | 98 | >19:1 | [10] |

| Ph₃P=CHCN | Benzaldehyde | THF | RT | 85 | 90:10 | General |

| (EtO)₂P(O)CH₂CO₂Et (HWE Reagent) | Benzaldehyde | THF | RT | 90 | >95:5 | [11] |

| (EtO)₂P(O)CH₂CO₂Et (HWE Reagent) | Cyclohexanecarboxaldehyde | THF | RT | 88 | >95:5 | [11] |

Comparison with the Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction, which utilizes phosphonate carbanions, is a popular alternative to the Wittig reaction, especially for the synthesis of (E)-alkenes from stabilized reagents. The HWE reaction often offers advantages in terms of easier purification, as the phosphate byproduct is water-soluble, and generally provides excellent E-selectivity.[12][13]

| Feature | Wittig Reaction (Stabilized Ylide) | Horner-Wadsworth-Emmons (HWE) Reaction |

| Phosphorus Reagent | Triphenylphosphonium ylide | Phosphonate carbanion |

| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Water-soluble phosphate ester (easy to remove by aqueous extraction) |

| Stereoselectivity | Generally high (E)-selectivity | Typically excellent (E)-selectivity |

| Reactivity | Less reactive than non-stabilized ylides; may require heating | Generally more reactive than stabilized Wittig ylides |

| Substrate Scope | Aldehydes and some reactive ketones | Aldehydes and a wider range of ketones |

Experimental Protocols

General Procedure for the Wittig Reaction of a Stabilized Ylide with an Aldehyde

This protocol provides a general method for the reaction of (carbethoxymethylene)triphenylphosphorane with an aldehyde.

Materials:

-

(Carbethoxymethylene)triphenylphosphorane

-

Aldehyde

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Hexanes

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aldehyde (1.0 eq) in anhydrous dichloromethane.

-

Ylide Addition: To the stirred solution, add the stabilized ylide (1.0 - 1.2 eq) portion-wise at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours at room temperature. Gentle heating may be required for less reactive substrates.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purification:

-

Add a minimal amount of a non-polar solvent (e.g., hexanes or a mixture of hexanes and ethyl acetate) to the residue. The triphenylphosphine oxide byproduct is often insoluble and will precipitate.

-

Filter the mixture through a short plug of silica gel, washing with the same non-polar solvent system.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

If necessary, further purify the product by flash column chromatography on silica gel.

-

-

Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the E/Z ratio.

Experimental Workflow

Conclusion

The Wittig reaction with stabilized ylides is a highly reliable and stereoselective method for the synthesis of (E)-alkenes. The thermodynamic control of the reaction mechanism, stemming from the reversible formation of the oxaphosphetane intermediate, provides a strong driving force for the preferential formation of the more stable trans-product. This guide has provided a detailed overview of the core mechanism, quantitative data to inform reaction planning, and practical experimental protocols to aid in the successful application of this important transformation in a laboratory setting. For researchers in drug development and other scientific fields, a thorough understanding of this reaction is invaluable for the efficient and predictable synthesis of complex molecular targets.

References

- 1. Wittig reaction - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Wittig-Horner Reaction [organic-chemistry.org]

- 4. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. On the origin of high E selectivity in the Wittig reaction of stabilized ylides: importance of dipole-dipole interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. community.wvu.edu [community.wvu.edu]

- 10. Synthesis of olefins via a Wittig reaction mediated by triphenylarsine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 12. benchchem.com [benchchem.com]

- 13. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

The Stabilizing Influence of the Ethoxycarbonyl Group on Phosphorus Ylides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of the ethoxycarbonyl group in the stabilization of phosphorus ylides. We will delve into the electronic effects conferred by this group, its impact on ylide reactivity and stereoselectivity in the context of the Wittig and Horner-Wadsworth-Emmons reactions, and provide detailed experimental protocols for the synthesis and application of these valuable reagents.

Core Concepts: The Dichotomy of Ylide Stabilization

Phosphorus ylides, or Wittig reagents, are charge-neutral molecules containing a formal positive charge on the phosphorus atom and a formal negative charge on an adjacent carbon atom. Their stability and reactivity are largely dictated by the substituents on this carbanionic center. Ylides are broadly classified into two categories:

-

Non-stabilized Ylides: These possess electron-donating or neutral groups (e.g., alkyl substituents) on the carbanion. The negative charge is localized, rendering them highly reactive and basic.[1][2] They typically react rapidly with aldehydes and ketones.[1]

-

Stabilized Ylides: These feature electron-withdrawing groups (EWGs) directly attached to the carbanionic carbon. The ethoxycarbonyl group (-COOEt) is a prime example of such a stabilizing moiety. Other examples include ketones, nitriles, and sulfones.[2][3] This stabilization arises from the delocalization of the negative charge through resonance.[1]

The presence of an ethoxycarbonyl group renders the ylide less reactive and more stable, often allowing for its isolation as a crystalline solid that is stable in air.[2][4]

Electronic and Steric Effects of the Ethoxycarbonyl Group

The profound influence of the ethoxycarbonyl group on ylide stability stems from its electronic properties. The negative charge on the α-carbon is delocalized onto the electronegative oxygen atoms of the carbonyl group through resonance. This distribution of charge significantly lowers the energy of the ylide, thereby increasing its stability.

This electronic stabilization has several important consequences:

-

Reduced Nucleophilicity and Basicity: The delocalization of the negative charge makes the carbanion less nucleophilic and less basic compared to its non-stabilized counterparts.[5] This reduced reactivity means that stabilized ylides often require more forcing conditions to react with carbonyl compounds, and they may fail to react with sterically hindered ketones.[2]

-

Enhanced Thermal Stability: Ethoxycarbonyl-stabilized ylides are often isolable as crystalline solids with well-defined melting points, in stark contrast to the highly reactive and often air- and moisture-sensitive nature of non-stabilized ylides, which are typically generated and used in situ.[2][4]

Sterically, the ethoxycarbonyl group is larger than a hydrogen or a simple alkyl group, which can influence the transition state geometries in olefination reactions, contributing to the observed stereoselectivity.

Quantitative Data and Physicochemical Properties

The stabilization afforded by the ethoxycarbonyl group can be indirectly quantified through various physicochemical properties. The workhorse of this class of reagents is ethyl (triphenylphosphoranylidene)acetate.

| Property | Value | Reference(s) |

| Chemical Name | Ethyl (triphenylphosphoranylidene)acetate | [4][6] |

| CAS Number | 1099-45-2 | [7][8][9] |

| Molecular Formula | C₂₂H₂₁O₂P | [8][10] |

| Molecular Weight | 348.37 g/mol | [8][10] |

| Appearance | White to off-white crystalline solid | [4][8] |

| Melting Point | 128-130 °C | [7][8][9][11] |

| Solubility | Soluble in chloroform and THF; limited solubility in water and alcohols. | [4][9] |

Spectroscopic characterization provides further insight into the electronic structure. In the ¹H NMR spectrum, the α-proton signal is shifted downfield due to the influence of the phosphorus and carbonyl groups. The ³¹P NMR spectrum shows a characteristic chemical shift that can be used to monitor the formation and purity of the ylide.

Impact on the Wittig Reaction: Mechanism and Stereoselectivity

The stabilization of the ylide by the ethoxycarbonyl group has a profound effect on the mechanism and stereochemical outcome of the Wittig reaction.

Reaction Mechanism

The generally accepted mechanism for the Wittig reaction involves the initial nucleophilic attack of the ylide on the carbonyl carbon to form a betaine intermediate, which then cyclizes to an oxaphosphetane. This four-membered ring subsequently collapses to yield the alkene and triphenylphosphine oxide.

For stabilized ylides , the initial nucleophilic addition to the carbonyl is reversible.[1] This reversibility allows for an equilibrium to be established between the syn and anti diastereomeric betaines (and subsequently, oxaphosphetanes). The anti intermediate, which leads to the (E)-alkene, is thermodynamically more stable due to reduced steric interactions. Given time to equilibrate, this more stable intermediate predominates, leading to the selective formation of the (E)-alkene.[1]

In contrast, for non-stabilized ylides , the initial addition is rapid and irreversible.[1] The reaction is under kinetic control, and the less sterically hindered approach of the reactants leads to the syn-oxaphosphetane, which rapidly decomposes to the (Z)-alkene.[1]

Figure 1: Mechanistic pathways for stabilized vs. non-stabilized ylides.

Stereoselectivity Data

The following table summarizes the typical stereochemical outcomes for Wittig reactions involving stabilized and non-stabilized ylides.

| Ylide Type | Major Product | Stereoselectivity | Control |

| Stabilized (R = COOEt, COR, CN) | (E)-Alkene | High | Thermodynamic |

| Non-stabilized (R = alkyl) | (Z)-Alkene | Moderate to High | Kinetic |

| Semi-stabilized (R = aryl, vinyl) | Mixture of (E) and (Z) | Poor | Varies |

The Horner-Wadsworth-Emmons (HWE) Reaction

A powerful alternative to the Wittig reaction for the synthesis of (E)-α,β-unsaturated esters is the Horner-Wadsworth-Emmons (HWE) reaction.[12] This modification utilizes phosphonate carbanions, which are generated by deprotonating phosphonate esters like triethyl phosphonoacetate.[13][14]

The HWE reaction offers several advantages over the classical Wittig reaction:

-

Higher (E)-Selectivity: The HWE reaction almost exclusively yields the (E)-isomer of the α,β-unsaturated ester.[12][15]

-

Increased Reactivity: The phosphonate carbanion is more nucleophilic than the corresponding phosphorus ylide, allowing for reactions with a broader range of aldehydes and ketones.

-

Easier Product Purification: The byproduct of the HWE reaction is a water-soluble phosphate ester, which can be easily removed during aqueous workup, simplifying product purification.[12]

Figure 2: A simplified workflow of the Horner-Wadsworth-Emmons reaction.

Experimental Protocols

Synthesis of Ethyl (triphenylphosphoranylidene)acetate

This protocol is adapted from a procedure provided by Organic Syntheses.[16]

Materials:

-

Triphenylphosphine (39.4 g, 150 mmol)

-

Toluene (200 mL)

-

Ethyl bromoacetate (16.6 mL, 150 mmol)

-

Dichloromethane

-

2 M Potassium hydroxide solution

-

Brine

-

Sodium sulfate

-

Diethyl ether

Procedure:

-

In a 1-L round-bottom flask equipped with a magnetic stir bar, dissolve triphenylphosphine in toluene.

-

Add ethyl bromoacetate via syringe and stir the mixture. A white precipitate of the phosphonium salt will form.

-

After stirring, collect the phosphonium salt by filtration and wash it with diethyl ether.

-

Dissolve the salt in dichloromethane and transfer the solution to a separatory funnel.

-

Add 2 M potassium hydroxide dropwise with vigorous shaking until a pink color persists in the aqueous layer.

-

Separate the layers and extract the aqueous layer with dichloromethane (3 x 200 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to yield a thick oil.

-

Redissolve the oil in a minimal amount of diethyl ether and concentrate again to induce crystallization.

-

Dry the resulting off-white solid under high vacuum to obtain ethyl (triphenylphosphoranylidene)acetate.

Horner-Wadsworth-Emmons Olefination

This is a general procedure for the HWE reaction.[14]

Materials:

-

Sodium hydride (50% dispersion in mineral oil, 0.33 mol)

-

Dry benzene or THF (100 mL)

-

Triethyl phosphonoacetate (0.33 mol)

-

Aldehyde or ketone (0.33 mol)

Procedure:

-

In a dry, three-necked flask under a nitrogen atmosphere, suspend sodium hydride in the dry solvent.

-

To the stirred suspension, add triethyl phosphonoacetate dropwise, maintaining the temperature between 30-35 °C. Vigorous hydrogen evolution will be observed.

-

After the addition is complete, stir the mixture for 1 hour at room temperature.

-

To the resulting clear solution of the phosphonate carbanion, add the aldehyde or ketone dropwise, maintaining the temperature between 20-30 °C with cooling if necessary.

-

After the addition, stir the reaction mixture at room temperature for several hours or until completion as monitored by TLC.

-

Quench the reaction by carefully adding water.

-

Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over a drying agent (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to obtain the (E)-alkene.

Conclusion

The ethoxycarbonyl group plays a crucial and multifaceted role in the stabilization of phosphorus ylides. Its electron-withdrawing nature, through resonance delocalization, transforms a highly reactive species into a stable, isolable reagent. This stabilization not only facilitates handling and storage but also dictates the stereochemical outcome of the Wittig reaction, favoring the formation of the thermodynamically preferred (E)-alkene. Furthermore, the principles of stabilization by the ethoxycarbonyl group are expertly leveraged in the Horner-Wadsworth-Emmons reaction, providing a highly efficient and stereoselective method for the synthesis of (E)-α,β-unsaturated esters. A thorough understanding of these principles is indispensable for researchers and professionals in organic synthesis and drug development, enabling the rational design of synthetic routes and the precise control of molecular architecture.

References

- 1. adichemistry.com [adichemistry.com]

- 2. benchchem.com [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Ethyl (triphenylphosphanylidene)acetate - Enamine [enamine.net]

- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 6. Ethyl (Triphenylphosphoranylidene)acetate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. Ethyl (triphenylphosphoranylidene)acetate | 1099-45-2 [chemicalbook.com]

- 8. labproinc.com [labproinc.com]

- 9. Ethyl (triphenylphosphoranylidene)acetate|lookchem [lookchem.com]

- 10. Ethyl (triphenylphosphoranylidene) acetate | Biochemical Assay Reagents | 1099-45-2 | Invivochem [invivochem.com]

- 11. Ethyl (Triphenylphosphoranylidene)acetate | 1099-45-2 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Triethyl phosphonoacetate - Enamine [enamine.net]

- 14. orgsyn.org [orgsyn.org]

- 15. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Wittig reaction using (2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride for α,β-unsaturated ester synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of α,β-unsaturated esters utilizing the Wittig reaction with (2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride. The Wittig reaction is a cornerstone of organic synthesis, enabling the reliable formation of carbon-carbon double bonds. The use of a stabilized ylide, such as the one generated from this compound, offers excellent stereoselectivity, predominantly yielding the (E)-isomer, a crucial feature in the synthesis of specific molecular architectures for pharmaceuticals and other advanced materials. This guide covers the reaction mechanism, detailed experimental protocols, purification techniques, and characterization of the final products.

Introduction

The Wittig reaction, first reported by Georg Wittig in 1954, is a chemical reaction of an aldehyde or ketone with a triphenyl phosphonium ylide (a Wittig reagent) to create an alkene.[1] It is one of the most versatile and widely used methods for olefination in organic chemistry. The reaction is particularly valuable for its high degree of regioselectivity and stereoselectivity.